2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
Description
2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a synthetic small molecule characterized by a phthalimide (isoindoline-1,3-dione) core linked to a 4-benzylpiperazine moiety via a sulfonylethyl spacer. This compound belongs to a class of acetylcholinesterase (AChE) inhibitors investigated for Alzheimer’s disease (AD) treatment. The isoindoline-1,3-dione scaffold provides structural rigidity and hydrogen-bonding capacity, while the benzylpiperazine group enhances binding to AChE’s peripheral anionic site (PAS) . Key structural features include:
- Phthalimide core: Contributes to π-π interactions with AChE’s catalytic site.
- Sulfonylethyl linker: Enhances solubility and modulates electronic properties.
- 4-Benzylpiperazine: Targets PAS, improving selectivity and potency.
Synthetic routes typically involve coupling phthalic anhydride derivatives with functionalized piperazines. Spectroscopic characterization (1H NMR, IR) confirms the presence of aliphatic protons (δ 3.55 ppm), sulfonyl groups (~1396 cm⁻¹), and phthalimide carbonyls (1774 cm⁻¹) .
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)14-15-29(27,28)23-12-10-22(11-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYYTWDLJUNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Attachment of Sulfonyl Ethyl Chain: The sulfonyl ethyl chain is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Benzylpiperazine: The final step involves the nucleophilic substitution reaction where the benzylpiperazine is coupled to the sulfonyl ethyl intermediate. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Sulfonamide Group
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Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen, forming N-alkylated derivatives (confirmed by ¹H NMR shift δ 3.2–3.5 ppm) .
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Acid/Base Stability : Stable in pH 2–10; decomposes under strong acids (pH < 2) via desulfonation.
Isoindoline-1,3-Dione Core
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Ring-Opening Reactions : Occurs in concentrated H₂SO₄ or HCl, producing phthalic acid derivatives (isolated yield: 85–92%) .
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Hydrolysis Resistance : Stable in aqueous buffers (pH 7.4, 37°C) for >48 hours .
Benzylpiperazine Moiety
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Hydrogenolysis : Pd/C-mediated cleavage removes the benzyl group (H₂, 50 psi, 6h), yielding a free piperazine intermediate .
Stability and Decomposition Pathways
Thermal gravimetric analysis (TGA) reveals:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 25–180 | <2 | Moisture evaporation |
| 180–280 | 58 | Degradation of sulfonamide group |
| 280–450 | 40 | Combustion of aromatic residues |
Differential scanning calorimetry (DSC) shows an endothermic melt at 198°C (ΔH = 112 J/g).
Biological Interaction Mechanisms
The compound acts as a dual acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibitor:
| Enzyme | IC₅₀ (μM) | Binding Interactions (Molecular Docking) |
|---|---|---|
| AChE | 1.12 | π-π stacking with Trp84, H-bond with Tyr121 |
| BuChE | 21.24 | Hydrophobic contacts with Tyr332, His438 |
Activity correlates with electron-withdrawing substituents on the benzyl group (R² = 0.89) .
Comparative Reactivity with Structural Analogues
Scientific Research Applications
Structural Overview
- Chemical Formula : C₁₁H₂₃N₃O₄S
- Molecular Weight : 413.5 g/mol
- CAS Number : 919756-90-4
The compound features an isoindoline-1,3-dione core linked to a benzylpiperazine moiety through a sulfonyl ethyl chain. This unique structure plays a crucial role in its biological activity.
Scientific Research Applications
The primary applications of 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione are concentrated in the following areas:
Medicinal Chemistry
Acetylcholinesterase Inhibition
The compound has been identified as a potential acetylcholinesterase inhibitor, which is critical for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling .
Mechanism of Action
The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This interaction leads to increased levels of acetylcholine in the brain, which may improve cognitive function in affected patients .
Biochemical Studies
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway significantly. Enhanced acetylcholine levels can potentially ameliorate symptoms associated with cholinergic deficits in neurodegenerative conditions .
Cellular Effects
In vitro studies have indicated that this compound can enhance synaptic transmission and improve cognitive functions in models that simulate Alzheimer’s disease pathology .
Synthesis and Development
The synthesis of this compound involves several key steps:
- Formation of Isoindoline Core : This is achieved through cyclization reactions involving phthalic anhydride and primary amines.
- Sulfonylation Reaction : The introduction of the sulfonyl ethyl chain is performed using sulfonyl chlorides under basic conditions.
- Coupling with Benzylpiperazine : The final step involves nucleophilic substitution where benzylpiperazine is coupled to the sulfonyl ethyl intermediate .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental models:
- Neuroprotective Effects : Research indicated that treatment with this compound resulted in improved cognitive performance in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent .
- In Vitro Assays : The compound demonstrated significant inhibitory activity against acetylcholinesterase with IC50 values comparable to established inhibitors like Donepezil, indicating its viability as a therapeutic candidate .
- Toxicological Studies : Preliminary toxicity assessments showed low cytotoxicity against neuronal cell lines (PC12), supporting its safety profile for further development .
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., ortho-Cl on the benzyl ring) significantly improve potency. Compound 4a (IC50 = 0.91 μM) outperforms unsubstituted derivatives by 6.5-fold .
- Bulky substituents (e.g., dichlorobenzyl) reduce synthetic yields (26–36%) and may hinder binding .
- Replacing benzyl with benzoyl (4-benzoylpiperazine) decreases activity (IC50 = 2.4 μM), highlighting the benzyl group’s critical role in PAS interaction .
Linker Modifications: Sulfonylethyl linkers improve solubility and stability compared to hydroxypropyl or aminoethyl spacers . Ethyl vs. propyl linkers: Shorter chains (e.g., ethyl) enhance rigidity and binding affinity .
Core Modifications :
- Isoindoline-1,3-dione derivatives exhibit superior AChE inhibition vs. naphthalimide or indole-based analogues (e.g., IC50 > 5 μM for some indoles) .
Mechanism and Selectivity
- Dual Binding Site Inhibition : The benzylpiperazinyl group binds PAS, while the phthalimide core interacts with the catalytic anionic site (CAS), mimicking donepezil’s mechanism .
- Selectivity: Unlike non-selective indole derivatives , this compound shows minimal off-target activity (e.g., butyrylcholinesterase inhibition >10 μM) .
Biological Activity
2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione (CAS No. 919756-90-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural characteristics.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.5 g/mol. The structure includes a benzylpiperazine moiety linked via a sulfonyl group to an isoindoline-1,3-dione core. This specific arrangement is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 919756-90-4 |
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is crucial for enhancing cholinergic transmission, which is often impaired in Alzheimer's disease.
Acetylcholinesterase Inhibition
A study demonstrated that derivatives of isoindoline compounds showed varying degrees of AChE inhibition, with some exhibiting IC50 values significantly lower than donepezil, a standard treatment for AD. For instance, certain derivatives had IC50 values as low as 7.1 nM, indicating potent inhibitory activity .
Inhibition of Amyloid Beta Aggregation
In addition to AChE inhibition, these compounds have also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The ability to prevent or reduce amyloid aggregation is a promising avenue for therapeutic intervention .
Research Findings and Case Studies
Several studies have focused on the biological activity and potential therapeutic applications of compounds related to this compound:
- Multi-target Directed Ligands :
- Crystal Structure Analysis :
- Comparative Studies :
Q & A
Q. What frameworks guide the selection of analytical techniques for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
